molecular formula C19H19N7O B10915764 N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10915764
M. Wt: 361.4 g/mol
InChI Key: MKQVEAFQLSRCHR-UHFFFAOYSA-N
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Description

N~7~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex heterocyclic compound that features a pyrazole moiety, a triazolopyrimidine core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process .

Mechanism of Action

The mechanism of action of N7-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~7~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to the specific combination of its functional groups and the resulting biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C19H19N7O

Molecular Weight

361.4 g/mol

IUPAC Name

N-[3-(5-methylpyrazol-1-yl)propyl]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C19H19N7O/c1-14-8-10-22-25(14)11-5-9-20-18(27)17-12-16(15-6-3-2-4-7-15)24-19-21-13-23-26(17)19/h2-4,6-8,10,12-13H,5,9,11H2,1H3,(H,20,27)

InChI Key

MKQVEAFQLSRCHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CCCNC(=O)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4

Origin of Product

United States

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